molecular formula C26H29N3O2 B2491489 [2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone CAS No. 497060-68-1

[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone

Cat. No. B2491489
CAS RN: 497060-68-1
M. Wt: 415.537
InChI Key: CWAGONXGMALADR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds involves multiple steps, including novel synthetic routes that allow for the creation of complex derivatives. For instance, Lv et al. (2013) demonstrated the synthesis of novel derivatives incorporating the phenylpiperazinyl methanone moiety, highlighting the versatility of synthetic strategies for such compounds (Lv et al., 2013). Additionally, Kaur and Kumar (2018) elaborated on a one-pot synthetic procedure for related compounds, emphasizing the economic and efficient aspects of synthesis (Kaur & Kumar, 2018).

Molecular Structure Analysis

The molecular structure of closely related compounds has been characterized using X-ray diffraction (XRD) studies, providing insight into their crystalline forms. Lakshminarayana et al. (2009) described the crystal structure of a compound with a similar molecular backbone, detailing the space group and cell parameters to understand the intermolecular interactions (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Research on related compounds has revealed their reactivity and potential in forming various chemical structures, as well as their biological activities. Prinz et al. (2017) investigated derivatives for their inhibitory effects on tubulin polymerization, demonstrating the chemical reactivity and potential biological relevance of these molecules (Prinz et al., 2017).

Scientific Research Applications

Chemical Reactions and Catalysis

Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes highlights the importance of specific chemical inhibitors in understanding drug metabolism and potential drug-drug interactions (DDIs). Chemical compounds with selective inhibition capabilities, such as S. C. Khojasteh et al., 2011, are crucial for predicting DDIs and ensuring drug safety.

Environmental Science

The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been extensively studied Runzeng Liu & S. Mabury, 2020. These compounds, similar in structure to the query compound due to the presence of tert-butyl groups, are investigated for their persistence and effects in the environment, providing insights into how [2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone might behave in similar contexts.

Biodegradable Polymers

Methanotrophic bacteria and their capability to produce poly-3-hydroxybutyrate, a biodegradable polymer, from methane, present a significant area of research for developing sustainable materials. Studies like Adam Kubaczyński et al., 2019 explore the potential for using microbial processes to create environmentally friendly alternatives to petrochemical-based plastics. This area of research may provide insights into utilizing complex organic compounds for environmental sustainability.

Pharmacological Research

The pharmacological and nutritional effects of natural coumarins, as reviewed by Jing-Jing Zhu & Jian-Guo Jiang, 2018, offer a perspective on the bioactivity of phenolic compounds. This research underlines the importance of structural modification for enhancing biological activity and reducing toxicity, which could be relevant for designing derivatives of the query compound for pharmaceutical applications.

properties

IUPAC Name

[2-(4-tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-26(2,3)20-11-13-22(14-12-20)31-24-23(10-7-15-27-24)25(30)29-18-16-28(17-19-29)21-8-5-4-6-9-21/h4-15H,16-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAGONXGMALADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone

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